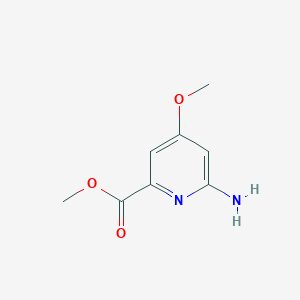

Methyl 6-amino-4-methoxypicolinate

Description

Methyl 6-amino-4-methoxypicolinate is a methyl ester derivative of picolinic acid, featuring amino (–NH₂) and methoxy (–OCH₃) substituents at positions 6 and 4 of the pyridine ring, respectively. This compound is primarily utilized in organic synthesis and pharmaceutical research as a precursor for heterocyclic compounds.

Properties

IUPAC Name |

methyl 6-amino-4-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-5-3-6(8(11)13-2)10-7(9)4-5/h3-4H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUGLSRHVYZMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654930 | |

| Record name | Methyl 6-amino-4-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100377-55-7 | |

| Record name | Methyl 6-amino-4-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-methoxypicolinate typically involves the reaction of 6-chloro-4-methoxypicolinic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at a moderate level to ensure the completion of the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-methoxypicolinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents such as halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted picolinates, oxo derivatives, and reduced forms of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Methyl 6-amino-4-methoxypicolinate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-methoxypicolinate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Structural Isomer: Methyl 4-amino-6-methoxypicolinate

Key Differences :

- Substituent Positions: The amino and methoxy groups are swapped (4-amino vs. 6-amino).

- Electronic Effects: The amino group at position 4 may lead to distinct resonance and inductive effects compared to position 6, altering reactivity in nucleophilic substitution or coupling reactions.

- Physical Properties : Both isomers share the molecular formula C₈H₁₀N₂O₃ and molecular weight 182.18 g/mol , but differences in hydrogen bonding (due to substituent positions) could affect solubility and melting points .

Functional Group Variants: Methyl 5-amino-6-methylpicolinate

Key Differences :

- Substituents: Features a methyl group at position 6 and an amino group at position 3.

- Molecular Formula : C₈H₁₀N₂O₂ (molecular weight 166.18 g/mol ), differing by one oxygen atom compared to the target compound.

Ester Derivatives: Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

Key Differences :

- Substituents: Benzyloxy (–OBn) and hydroxymethyl (–CH₂OH) groups replace the amino and methoxy groups.

- Applications : This compound’s bulky benzyloxy group may limit its use in drug synthesis but enhance stability for storage. Safety data indicate irritant properties (R36/37/38), suggesting higher reactivity than the target compound .

Reactivity in Further Functionalization

- Amino Group Reactivity: The 6-amino group in the target compound is more accessible for electrophilic substitution than the 4-amino isomer, enabling diverse derivatization (e.g., amide bond formation) .

- Methoxy Group Stability : The 4-methoxy group’s electron-donating nature stabilizes the pyridine ring against electrophilic attack compared to methyl or hydroxymethyl substituents .

Data Table: Comparative Properties of Picolinate Derivatives

Biological Activity

Methyl 6-amino-4-methoxypicolinate is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of picolinic acid derivatives. Its molecular structure can be represented as follows:

- Chemical Formula : C_8H_10N_2O_3

- Molecular Weight : 182.18 g/mol

The compound features a methoxy group and an amino group, which are critical for its biological activity.

The biological activity of this compound has been attributed to several mechanisms:

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes associated with metabolic pathways, potentially affecting cellular energy metabolism.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated selective cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| HeLa (Cervical) | 10.8 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Neuroprotective Effects

In neuropharmacological studies, this compound exhibited neuroprotective effects in models of neurodegeneration. It was found to reduce neuronal apoptosis and improve cognitive function in animal models of Alzheimer's disease.

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the effect of this compound on A549 lung cancer cells. The compound was administered at varying concentrations, and cell viability was assessed using an MTT assay. Results showed a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM, indicating significant anticancer activity. -

Neuroprotection in Animal Models :

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound led to improved memory retention in behavioral tests compared to control groups. Histological analysis revealed reduced amyloid plaque deposition and lower levels of neuroinflammation markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.